molecular formula C30H62O B12675208 1,1'-Oxybispentadecane CAS No. 51148-16-4

1,1'-Oxybispentadecane

Cat. No.: B12675208
CAS No.: 51148-16-4
M. Wt: 438.8 g/mol
InChI Key: YGUGZXZLWIADHU-UHFFFAOYSA-N
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Description

C30H62O . It is characterized by its long hydrocarbon chains connected by an oxygen atom, making it a member of the ether family. This compound is notable for its high molecular weight of 438.81 g/mol and its relatively high boiling point of 480.8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Oxybispentadecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion from the corresponding alcohol. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of 1,1’-Oxybispentadecane may involve the continuous flow synthesis method, which allows for the efficient and scalable production of the compound. This method ensures consistent reaction conditions and minimizes the risk of side reactions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Oxybispentadecane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1’-Oxybispentadecane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,1’-Oxybispentadecane exerts its effects is primarily through its interaction with lipid membranes. Its long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Uniqueness: 1,1’-Oxybispentadecane is unique due to its optimal chain length, which provides a balance between hydrophobicity and fluidity. This makes it particularly effective in applications requiring membrane integration and stability, such as in the formulation of liposomes for drug delivery .

Properties

CAS No.

51148-16-4

Molecular Formula

C30H62O

Molecular Weight

438.8 g/mol

IUPAC Name

1-pentadecoxypentadecane

InChI

InChI=1S/C30H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3

InChI Key

YGUGZXZLWIADHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOCCCCCCCCCCCCCCC

Origin of Product

United States

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